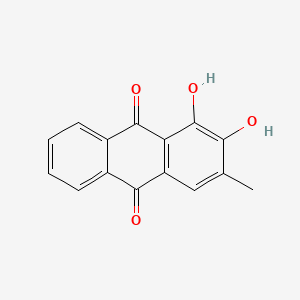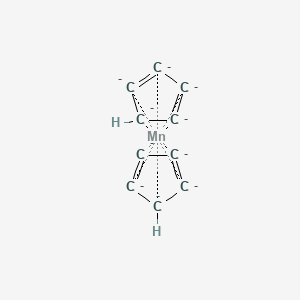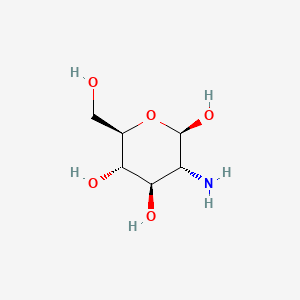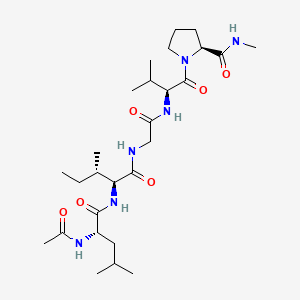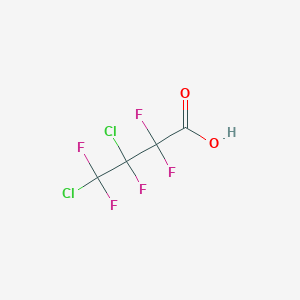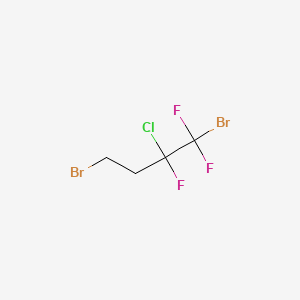
1,4-Dibromo-2-chloro-1,1,2-trifluorobutane
Descripción general
Descripción
“1,4-Dibromo-2-chloro-1,1,2-trifluorobutane” is a chemical compound with the molecular formula C4H4Br2ClF3 . It has a molecular weight of 304.33 . The compound is also known by its IUPAC name, 1,4-dibromo-2-chloro-1,1,2-trifluorobutane .
Molecular Structure Analysis
The InChI code for “1,4-Dibromo-2-chloro-1,1,2-trifluorobutane” is 1S/C4H4Br2ClF3/c5-2-1-3(7,8)4(6,9)10/h1-2H2 . This code provides a specific representation of the molecule’s structure. For a detailed 3D structure, please refer to chemical structure databases like ChemSpider .Physical And Chemical Properties Analysis
“1,4-Dibromo-2-chloro-1,1,2-trifluorobutane” has a density of 2.0±0.1 g/cm3, a boiling point of 169.4±35.0 °C at 760 mmHg, and a vapor pressure of 2.0±0.3 mmHg at 25°C . It has a molar refractivity of 41.3±0.3 cm3 . The compound has no H bond acceptors or donors, and it has three freely rotating bonds .Aplicaciones Científicas De Investigación
NMR Investigations
A comprehensive nuclear magnetic resonance (NMR) study of 2-Chloro-1,4-dibromo-1,2,2-trifluorobutane was conducted, providing detailed insights into its molecular structure. The study obtained all 19F, 13C, and 1H chemical shifts and determined 23 coupling constants. This research has been pivotal in understanding the complex spin-spin coupling for proton and fluorine nuclei in the compound (Hinton & Jaques, 1975).
Copolymerization Studies
The radical copolymerization of vinylidene fluoride (VDF) with bromofluorinated alkenes, synthesized from 2-chloro-1,1,2-trifluoro-1,4-dibromobutane, was analyzed. This study was significant in assessing the reactivity ratios of VDF with brominated monomers, contributing to the development of poly(vinylidene fluoride)s with specific chemical properties (Guiot et al., 2005).
Electrochemical Reduction Research
The electrochemical reduction of 1,4-dibromo-, 1,4-diiodo-, and other halogenated butanes, including 1,4-dibromo-2-chloro-1,1,2-trifluorobutane, was investigated at carbon cathodes. This research provided insight into the formation of various products through electrolysis, contributing to the field of electrochemistry and organic synthesis (Pritts & Peters, 1995).
Synthesis and Nucleophilic Reactions
The compound was utilized in the synthesis of fluorinated butanolides and butenolides, demonstrating its importance in complex organic synthesis processes. This study highlighted its role in the conjugate addition of hard nucleophiles and the displacement of vinylic halogens with soft phosphorus nucleophiles (Paleta et al., 2000).
Vibration Spectra Analysis
Vibration spectra studies, including Raman and infrared spectra, of various halogenated chain molecules, such as 1,4-dibromo-2-chloro-1,1,2-trifluorobutane, provided critical insights into rotational isomerism. This research is significant for understanding the molecular behavior in different states of aggregation (Matsuura et al., 1979).
Propiedades
IUPAC Name |
1,4-dibromo-2-chloro-1,1,2-trifluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2ClF3/c5-2-1-3(7,8)4(6,9)10/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOGGYLEOPNVJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(F)(F)Br)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10958841 | |
| Record name | 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10958841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromo-2-chloro-1,1,2-trifluorobutane | |
CAS RN |
378-13-2 | |
| Record name | 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000378132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10958841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane, 1,4-dibromo-2-chloro-1,1,2-trifluoro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




